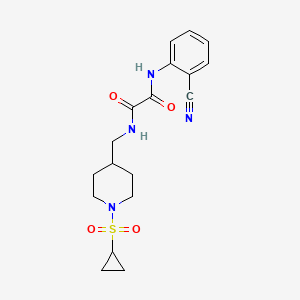

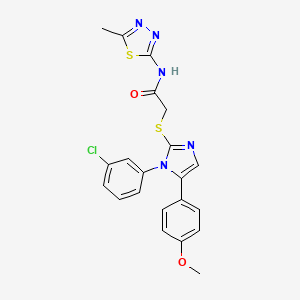

![molecular formula C24H25N3O4 B2501819 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 942012-96-6](/img/structure/B2501819.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands

The research on N-(naphthalen-1-yl)-N'-alkyl oxalamides has demonstrated their efficacy as ligands in copper-catalyzed aryl amination reactions. These ligands facilitate the coupling of (hetero)aryl iodides with primary amines at a low temperature of 50 °C using minimal amounts of Cu2O and ligand. Additionally, they enable the coupling of (hetero)aryl bromides with primary amines and ammonia at 80 °C with equally low catalyst and ligand concentrations. The versatility of these reactions is highlighted by the broad range of coupling partners that are compatible with the method, simplifying the synthesis of (hetero)aryl amines .

Synthesis Analysis of Naphthalene-1,8-diylbis(diphenylmethylium)

The synthesis of naphthalene-1,8-diylbis(diphenylmethylium) showcases its unique electron-transfer reduction behavior, which is attributed to the proximity of two triarylmethyl cations. These cations form a C-C bond while accepting two electrons, resulting in 1,1,2,2-tetraphenylacenaphthene. The synthesis process involves starting from a cyclic bis(triarylmethyl) ether derived from 1,8-dibromonaphthalene and proceeds through deoxygenation, which is accompanied by disiloxane formation when treated with a silylating agent. This compound has been successfully used for oxidative coupling of N,N-dialkylanilines to produce benzidines .

Molecular Structure Analysis of Benzo[g]indole Derivatives

The transformation of 1,8-bis(dimethylamino)naphthalenes into benzo[g]indole derivatives is a notable reaction that involves a base-promoted process. This transformation is facilitated by the treatment with 2-lithio-1,8-bis(dimethylamino)naphthalene, which leads to the previously unknown mode of pyrrole ring closure. The mechanism includes the deprotonation of the NMe group and yields benzo[g]indole derivatives in small to moderate quantities .

Chemical Reactions Analysis

The studies mentioned provide insights into the chemical reactions involving naphthalene derivatives. The oxalamide ligands are particularly effective in copper-catalyzed aryl amination reactions, which are significant for the synthesis of (hetero)aryl amines. The naphthalene-1,8-diylbis(diphenylmethylium) serves as a two-electron oxidant in the oxidative coupling of N,N-dialkylanilines, leading to the formation of benzidines. These reactions demonstrate the potential of naphthalene derivatives in organic synthesis, particularly in the formation of complex organic compounds .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide," they do provide valuable information on related naphthalene derivatives. The ligands and compounds discussed exhibit unique reactivity and stability under various conditions, which are essential for their use in synthetic chemistry. The ability to undergo transformations and coupling reactions at relatively low temperatures and catalyst concentrations suggests that these naphthalene derivatives have favorable reactivity profiles that could be extrapolated to similar compounds .

Applications De Recherche Scientifique

Biochemical Mechanisms

Naphthalene and its derivatives, such as those studied in naphthalene dioxygenase (NDO) activity, showcase the biochemical transformation capabilities of such compounds. NDO from Pseudomonas sp. strain NCIB 9816-4, for instance, can oxidize naphthalene and its derivatives through a series of oxygenation reactions, leading to various oxidized products (Lee & Gibson, 1996). These enzymatic processes are crucial in understanding the metabolic pathways and potential bioremediation applications of naphthalene derivatives.

Chemical Properties and Reactions

The structural versatility of naphthalene-based compounds allows for their use in synthesizing a wide range of chemical entities. For example, the synthesis and characterization of naphthalene-based polyimides demonstrate the potential for creating materials with specific properties, such as immobilized enzyme membranes for biotechnological applications (Paşahan et al., 2011). These materials could offer unique advantages in various fields, including catalysis, sensor technology, and materials science.

Molecular Interactions and Docking Studies

Naphthalene derivatives also play a significant role in molecular docking and biological activity studies, indicating their potential in drug design and discovery. For instance, novel 1,4‐naphthoquinone derivatives and their metal complexes have been explored for their antibacterial activities and interactions with bacterial targets, showcasing the therapeutic potential of naphthalene-based compounds in addressing antibiotic resistance (Ekennia et al., 2018).

Mécanisme D'action

Target of Action

The compound, also known as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, is a synthetic cathinone . Synthetic cathinones are known to primarily target the monoamine transporters, specifically the dopamine, serotonin, and norepinephrine transporters .

Mode of Action

The compound interacts with its targets by binding to the dopamine, serotonin, and norepinephrine transporters and inhibiting the reuptake of these monoamine neurotransmitters . This results in an increase in the concentrations of these neurotransmitters in the central nervous system .

Biochemical Pathways

The affected pathways primarily involve the monoaminergic systems. The compound’s action on the dopamine, serotonin, and norepinephrine transporters leads to an increase in the concentrations of these neurotransmitters in the central nervous system . This can result in various downstream effects, including stimulation of the central nervous system .

Pharmacokinetics

Based on the structure of the compound, it is predicted that it will have similar pharmacokinetic properties to other synthetic cathinones .

Result of Action

The compound’s action results in stimulant-related psychological and somatic effects similar to other synthetic cathinones . These effects can include increased focus, changes in vision, euphoria, and an intense high . Adverse effects can include agitation, hypertension, tachycardia, and in severe cases, death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s important to note that the compound’s effects can vary greatly depending on the individual and the context in which it is used .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-27(2)20(19-9-5-7-17-6-3-4-8-18(17)19)14-26-24(29)23(28)25-13-16-10-11-21-22(12-16)31-15-30-21/h3-12,20H,13-15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKBGLSGZPBTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)